ハロペリドール D4

概要

説明

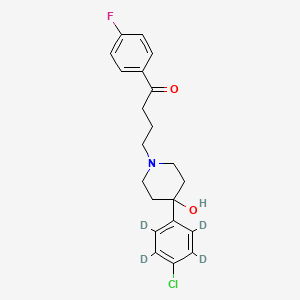

Haloperidol-d4 is intended for use as an internal standard for the quantification of haloperidol by GC- or LC-MS. Haloperidol is a typical antipsychotic and dopamine D2-like receptor antagonist (Kis = 0.6, 0.2, and 22 nM, for D2, D3, and D4 receptors, respectively). It also acts as an inverse agonist at dopamine D2 and D3 receptors (IC50s = 0.8 and 0.6 nM, respectively). Haloperidol also binds to α1- and α2- adrenergic and histamine H1 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT1D and 5-HT2A (Kds = 17, 600, 260, 40, and 61 nM, respectively). It inhibits stereotypic behavior induced by apomorphine and amphetamine in rats (ID50s = 0.532 and 0.101 μmol/kg, respectively). Haloperidol also inhibits apomorphine-induced decreases in prepulse inhibition of the acoustic startle response in rats in a dose-dependent manner. Formulations containing haloperidol have been used in the treatment of schizophrenia and Tourette syndrome.

Haloperidol D4 is deuterium labeled Haloperidol, which can block dopamine receptors in in the treatment of schizophrenia, acute psychosis, and delirium.

科学的研究の応用

統合失調症の治療

ハロペリドールは、統合失調症の治療に使用される典型的な抗精神病薬です {svg_1}. ストリアタムに豊富に発現しているドーパミンD2受容体を拮抗することが知られています {svg_2}. ハロペリドールがどのように統合失調症の症状の治療に寄与するかを理解することは、治療効果を向上させ、この疾患の分子基盤を解明するのに役立ちます {svg_3}.

ストリアタム機能不全に関する研究

ストリアタム機能不全は、統合失調症の病態生理に関係していると考えられています {svg_4}. ハロペリドールによる慢性治療は、ストリアタムD1ニューロンにおける抑制性/興奮性バランスの乱れにつながります {svg_5}. これは、D2受容体の急性遮断を超えた作用機序を示唆しています {svg_6}.

プロテオミクス分析

ストリアタム脳組織のプロテオミクス分析では、マウスのハロペリドール慢性治療30日後、400種類以上のタンパク質が有意に変化することが判明しました {svg_7}. これらのタンパク質は、グルタミン酸作動性およびGABA作動性シナプス伝達に関与しています {svg_8}.

ドーパミンD2受容体に関する研究

ハロペリドールは、ドーパミンD2受容体(D2-MSN)を発現するストリアタムの中型有棘ニューロンの興奮性を低下させるだけでなく、抑制性/興奮性シナプス伝達の比率を増加させることで、D1-MSNにも影響を与えます {svg_9}.

過溶解およびアモルファス化

ハロペリドールの水溶性の大幅な向上を、薬物と塩を形成しない弱酸を使用することで実現する新しいアプローチが発表されました {svg_10}. このアプローチは、このような水溶液を乾燥させることによって、アモルファス薬の物理的に安定な形態も達成します {svg_11}.

周術期適応

ハロペリドールの周術期適応は、高齢者における術後せん妄の発生を、明らかな副作用なしに減少させる可能性があります {svg_12}. 高用量ハロペリドール(1日5mg)は、より大きなプラス効果を有します {svg_13}.

作用機序

- Within the brain, Haloperidol D4 strongly antagonizes the D2 receptor, particularly in the mesolimbic and mesocortical systems. By blocking D2 receptors, it modulates dopamine signaling and helps manage psychotic symptoms .

- By blocking D2 receptors, Haloperidol D4 reduces the hyperdopaminergic state within the limbic system, contributing to its antipsychotic effect .

- Downstream effects involve modulation of neurotransmitter balance, leading to symptom improvement in conditions like schizophrenia .

- Cellular effects include normalization of dopamine signaling, reducing symptoms like hallucinations and aggression .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

将来の方向性

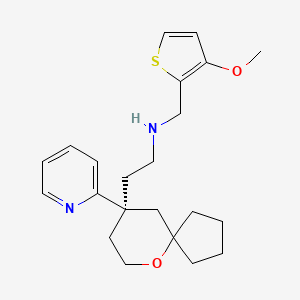

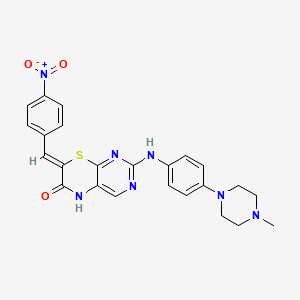

Understanding how haloperidol exactly contributes to treating schizophrenia symptoms may help to improve therapeutic outcomes and elucidate the molecular underpinnings of this disorder . The development of a series of novel bivalent molecules with a pharmacophore derived from the dopamine receptor antagonist haloperidol could be a promising future direction .

生化学分析

Biochemical Properties

Haloperidol D4 interacts with several enzymes, proteins, and other biomolecules. Its primary target is the dopamine D2 receptor, which it antagonizes . This antagonism is believed to be the primary mechanism through which haloperidol D4 exerts its antipsychotic effects . It also interacts with other dopamine receptors, such as D3 and D4 .

Cellular Effects

Haloperidol D4 has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of dopamine receptors, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, haloperidol D4 reduces the excitability of striatal medium spiny neurons expressing dopamine D2 receptors .

Molecular Mechanism

The molecular mechanism of action of haloperidol D4 involves its strong antagonism of the dopamine receptor, particularly D2 . This antagonism disrupts the normal functioning of the dopamine system, leading to changes in gene expression and cellular metabolism . The binding interactions of haloperidol D4 with dopamine receptors inhibit the activation of these receptors, thereby altering the signaling pathways they regulate .

Temporal Effects in Laboratory Settings

The effects of haloperidol D4 change over time in laboratory settings. Studies have shown that haloperidol D4 remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans . This suggests that haloperidol D4 has a long-lasting effect on cellular function.

Dosage Effects in Animal Models

The effects of haloperidol D4 vary with different dosages in animal models. For instance, very low doses of haloperidol D4 cause acute D2 occupancy of 75% . Even doses that acutely saturate D2 receptors give little D2 occupancy after 24 hours due to the very short half-life of haloperidol in rats .

Metabolic Pathways

Haloperidol D4 is involved in several metabolic pathways. In humans, haloperidol is biotransformed to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .

特性

IUPAC Name |

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPOXFFQSENCJ-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661996 | |

| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189986-59-1 | |

| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189986-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

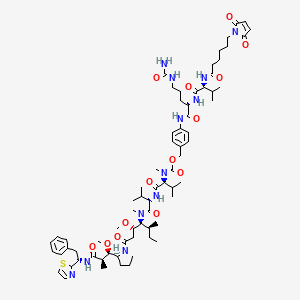

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is Haloperidol-d4 used as an internal standard for quantifying Haloperidol in plasma?

A: Haloperidol-d4, a deuterated form of Haloperidol, shares very similar chemical properties with the analyte, making it an ideal internal standard for mass spectrometry-based quantification. [, ] This similarity ensures that Haloperidol-d4 behaves almost identically to Haloperidol during sample preparation and analysis. By adding a known amount of Haloperidol-d4 to the plasma sample, scientists can account for variations in extraction efficiency and instrument response, leading to more accurate and reliable measurements of Haloperidol concentrations.

Q2: What specific analytical challenges does using Haloperidol-d4 address in Haloperidol quantification?

A: One major challenge in quantifying drugs like Haloperidol in biological matrices like plasma is the potential for matrix effects, where other components in the sample can interfere with the ionization and detection of the analyte. [] By using Haloperidol-d4, researchers can normalize for these matrix effects since both Haloperidol and Haloperidol-d4 will be similarly affected. This normalization leads to more accurate quantification, particularly crucial for therapeutic drug monitoring where precise Haloperidol plasma levels are essential.

Q3: Can you explain the analytical method mentioned in the research that utilizes Haloperidol-d4 for Haloperidol quantification?

A: The research describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [, ] After adding Haloperidol-d4 to the plasma sample, a simple protein precipitation step is performed. The resulting supernatant is injected into the LC-MS/MS system. The LC separates the compounds based on their physicochemical properties, and the MS/MS system detects and quantifies Haloperidol and Haloperidol-d4 based on their specific mass-to-charge ratios. The ratio of the signal intensities of Haloperidol and Haloperidol-d4 is then used to calculate the concentration of Haloperidol in the original sample.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)